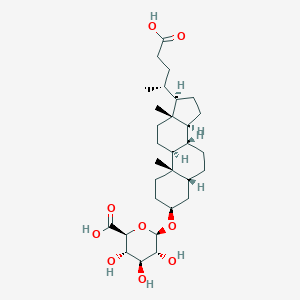

Lithocholate 3-O-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithocholate 3-O-glucuronide is a steroid glucosiduronic acid that is derived from lithocholic acid. It is formed by the conjugation of lithocholic acid with glucuronic acid at the 3-O position. This compound is known for its role in bile acid metabolism and has been studied for its cholestatic effects, which means it can cause a reduction in bile flow .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithocholate 3-O-glucuronide can be synthesized through the glucuronidation of lithocholic acid. The process involves the reaction of lithocholic acid with glucuronic acid in the presence of specific enzymes or chemical catalysts. The reaction conditions typically include an aqueous environment and may require the presence of calcium ions to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of lithocholic acid. The product is then purified through various chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Lithocholate 3-O-glucuronide primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more polar derivatives, while reduction can yield less polar products .

Aplicaciones Científicas De Investigación

Chemical and Biological Research

1. Model Compound for Bile Acid Metabolism

- LCG is extensively used as a model compound to study bile acid metabolism and conjugation reactions. Its structure allows researchers to investigate the mechanisms of glucuronidation and its implications for liver function and cholestasis .

2. Cholestatic Effects

- Studies have demonstrated that LCG exhibits cholestatic properties comparable to those of unconjugated lithocholic acid. It can inhibit bile flow by damaging the bile canalicular membrane, leading to cholestasis . Research indicates that LCG's cholestatic effects are mediated through vesicular transport pathways in hepatocytes, highlighting its significance in understanding liver diseases .

Medical Applications

1. Therapeutic Potential in Cholestatic Liver Diseases

- Given its cholestatic effects, LCG is being studied for potential therapeutic applications in treating cholestatic liver diseases. Its ability to induce cholestasis makes it a candidate for investigating the pathophysiology of these conditions and developing targeted therapies .

2. Pharmacokinetic Studies

- LCG's pharmacokinetics have been evaluated in animal models, revealing its solubility and excretion patterns. For instance, it has been shown to be significantly more soluble than its parent compound, lithocholic acid, which may influence its therapeutic efficacy .

Industrial Applications

1. Pharmaceutical Development

- In the pharmaceutical industry, LCG serves as a reference standard in analytical chemistry for the development of bile acid-related medications. Its unique properties facilitate the formulation of drugs targeting bile acid metabolism .

2. Analytical Chemistry

- LCG is utilized in various analytical techniques such as chromatography and mass spectrometry for the quantification of bile acids in biological samples. This application is crucial for monitoring liver function and diagnosing cholestatic conditions .

Case Studies

Case Study 1: Cholestasis Induction in Rats

- In a study involving rats with external biliary fistulas, administration of LCG resulted in significant cholestasis, demonstrating its potent effects on bile secretion . The study highlighted that the majority of administered LCG was recovered unchanged in bile, indicating its direct role in inducing cholestasis.

Case Study 2: Colchicine Treatment Effects

Mecanismo De Acción

Lithocholate 3-O-glucuronide exerts its effects primarily through its interaction with bile acid transporters and enzymes involved in bile acid metabolism. It can inhibit bile flow by causing damage to the bile canalicular membrane, leading to cholestasis. The compound’s cholestatic effects are comparable to those of unconjugated lithocholic acid .

Comparación Con Compuestos Similares

Lithocholate 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position. Similar compounds include:

Lithocholic acid: The parent compound, which is less polar and has different metabolic properties.

Taurolithocholate: A taurine-conjugated derivative with distinct cholestatic effects.

Glycolithocholate: A glycine-conjugated derivative with different solubility and metabolic characteristics.

This compound stands out due to its specific glucuronidation, which affects its solubility, metabolic pathways, and biological effects.

Propiedades

Número CAS |

75239-91-7 |

|---|---|

Fórmula molecular |

C30H48O9 |

Peso molecular |

552.7 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Clave InChI |

GIQXKAXWRLHLDD-VYACWCJYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Key on ui other cas no. |

75239-91-7 |

Descripción física |

Solid |

Sinónimos |

(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.